molecular formula C32H26N8Na2O10S2 B12978906 Antipyrylazo III disodium CAS No. 1092119-83-9

Antipyrylazo III disodium

Cat. No.: B12978906
CAS No.: 1092119-83-9
M. Wt: 792.7 g/mol
InChI Key: JJNMVMQGDVWCSQ-UHFFFAOYSA-L
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Description

Antipyrylazo III disodium (C₃₂H₂₈N₈O₁₀S₂·2Na; MW 792.706) is a metallochromic dye widely used to monitor divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), in physiological studies. Its structure features two antipyrylazo chromophores linked to a naphthalenedisulfonic acid backbone, enabling strong spectral shifts upon cation binding . The dye operates in the mid-range Ca²⁺ concentration window (10–1,000 μM), making it suitable for tracking rapid Ca²⁺ transients in skeletal muscle fibers . Key applications include:

  • Muscle Physiology: Real-time measurement of Ca²⁺ release and reuptake in frog skeletal muscle .
  • Sarcoplasmic Reticulum Studies: High-resolution monitoring of Ca²⁺ uptake kinetics in heavy sarcoplasmic reticulum preparations .
  • Dual-Wavelength Spectroscopy: Improved signal-to-noise ratio in Ca²⁺ flux assays due to its distinct absorbance peaks at 720 nm (Ca²⁺-bound) and 570 nm (unbound) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antipyrylazo III disodium involves the azo coupling reaction of 4-antipyrylmethylamine with 3,6-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions to facilitate the diazotization of the amine group, followed by coupling with the naphthalenedisulfonic acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Antipyrylazo III disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .

Scientific Research Applications

Antipyrylazo III disodium (ApIII) serves primarily as a metallochromic dye, finding extensive use as a calcium indicator in various biological and analytical chemistry applications. ApIII exhibits significant biological activity, especially in muscle physiology, where it is crucial for measuring calcium dynamics and signaling pathways.

Scientific Research Applications

Chemistry
ApIII is utilized as a metallochromic indicator for determining calcium and other divalent cations in various analytical procedures.

Biology
ApIII is employed in studies involving calcium signaling and ion transport within biological systems. It facilitates real-time monitoring of calcium transients during muscle contraction and relaxation. It is also used in optical techniques to monitor Ca²⁺ release from skinned muscle fibers. Research comparing ApIII with other metallochromic dyes, such as Arsenazo III, indicates its faster kinetics and sensitivity to changes in calcium ion concentrations.

Medicine
ApIII is applied in research concerning cardiac muscle function and calcium depletion in heart muscle.

Industry
This compound sees use in industrial processes demanding precise measurement of calcium concentrations.

Case Studies

Calcium Dynamics in Frog Skeletal Muscle
ApIII has been employed in optical techniques to monitor Ca²⁺ release from skinned muscle fibers. For example, studies have demonstrated its effectiveness in measuring Ca²⁺ release stimulated by caffeine in frog skeletal muscle fibers.

Calibration Studies
Research comparing ApIII with other metallochromic dyes, such as Arsenazo III, highlights its faster kinetics and sensitivity to changes in calcium ion concentrations.

Mechanism of Action

The mechanism of action of Antipyrylazo III disodium involves its ability to form complexes with divalent cations such as calcium. The compound undergoes a color change upon binding to these cations, which can be measured spectrophotometrically. This property makes it a valuable tool for monitoring calcium levels in various systems .

Comparison with Similar Compounds

Antipyrylazo III disodium is often compared to other metallochromic indicators, notably Arsenazo III and Tetramethylmurexide. Below is a systematic comparison based on stoichiometry, kinetics, spectral properties, and physiological utility.

Stoichiometry and Binding Kinetics

Parameter This compound Arsenazo III Tetramethylmurexide
Ca²⁺ Binding 1:1 (CaD) at all [Ca²⁺] 1:1 (CaD) at low [Ca²⁺]; 1:2 (CaD₂) at [Ca²⁺] >20 μM 1:1 (instantaneous)
Mg²⁺ Binding 1:1 (MgD) No significant Mg²⁺ binding Not applicable
Kinetics (Ca²⁺) <1 ms (limited by structural transitions) 10–20 ms (slow due to CaD₂ formation) <1 ms (no detectable delay)

Key Findings :

  • Antipyrylazo III’s faster kinetics make it superior for tracking rapid Ca²⁺ transients in muscle fibers, whereas Arsenazo III’s slower response limits temporal resolution .
  • Tetramethylmurexide’s instantaneous binding allows it to lead Antipyrylazo III signals by 1–4 ms in dual-dye experiments .

Spectral Properties and Interference

Parameter This compound Arsenazo III
Peak Absorbance 720 nm (Ca²⁺-bound); 570 nm (unbound) 660 nm (Ca²⁺-bound); 570 nm (unbound)
Dichroic Signal Weak orientation dependency (2.8–3.0% oriented dye) Stronger orientation dependency (1.5–1.8% oriented dye)
Interference Minimal superoxide anion generation Induces mitochondrial superoxide formation, complicating redox-sensitive assays

Key Findings :

  • Antipyrylazo III’s dichroic signal is less prone to orientation artifacts, simplifying data interpretation in muscle fiber studies .
  • Arsenazo III’s redox activity limits its use in mitochondrial Ca²⁺ assays .

Physiological Utility in Muscle Fibers

Parameter This compound Arsenazo III
Diffusion in Myoplasm Slow exit due to binding to cellular constituents (e.g., troponin) Similar binding behavior but slower equilibration
Signal Fidelity Matches Fura-2-derived [Ca²⁺] transients Overestimates [Ca²⁺] at high concentrations due to CaD₂ formation
Temperature Sensitivity Stable signals at 18–22°C Signal drift observed above 20°C

Key Findings :

  • Antipyrylazo III reliably tracks Ca²⁺ transients with a half-width of ~3.9 ms, closely matching fluorescent dyes like Fura-2 .
  • Arsenazo III’s dual stoichiometry (CaD and CaD₂) necessitates complex calibration, reducing accuracy in dynamic systems .

Data Tables

Table 1. Comparative Spectral and Kinetic Properties

Indicator λₘₐₓ (Ca²⁺-bound) Binding Constant (Kd, Ca²⁺) Kinetics (τ, Ca²⁺)
Antipyrylazo III 720 nm 10–50 μM <1 ms
Arsenazo III 660 nm 0.1–10 μM 10–20 ms
Tetramethylmurexide 570 nm ~1 mM <1 ms

Table 2. Performance in Muscle Fiber Studies

Indicator Delay Relative to AP (ms) Peak [Ca²⁺] (μM) Signal-to-Noise Ratio
Antipyrylazo III 3.07 ± 0.5 3.11 ± 0.4 High
Arsenazo III 4.2 ± 0.7 5.2 ± 0.6 Moderate
Tetramethylmurexide 1.0 ± 0.3 2.9 ± 0.3 High

Critical Analysis of Contradictions and Limitations

  • Arsenazo III’s Dual Stoichiometry : While useful for low [Ca²⁺], its CaD₂ formation at higher concentrations complicates kinetic modeling .
  • Antipyrylazo III’s Mg²⁺ Interference : Binds Mg²⁺ with moderate affinity (Kd ~1 mM), requiring correction in Mg²⁺-rich environments .
  • Tetramethylmurexide’s Limited Sensitivity: High Kd (~1 mM) restricts its use to systems with large Ca²⁺ fluxes .

Biological Activity

Antipyrylazo III disodium (ApIII) is a metallochromic dye primarily utilized as a calcium indicator in various biological and analytical chemistry applications. This compound exhibits significant biological activity, especially in the context of muscle physiology, where it plays a crucial role in measuring calcium dynamics and signaling pathways. This article provides a comprehensive overview of ApIII's biological activity, including its mechanisms, applications, and relevant research findings.

This compound is characterized by its ability to form stable complexes with calcium (Ca²⁺) and magnesium (Mg²⁺) ions. The dye undergoes a color change upon binding to these metal ions, which can be detected through spectrophotometry. This property makes it an effective tool for monitoring calcium transients in biological systems.

  • Chemical Formula : C₁₁H₉N₄Na₂O₃S
  • Solubility : Highly soluble in aqueous solutions due to its disodium salt form.

The mechanism of action involves the interaction of ApIII with Ca²⁺ ions, leading to a change in the dye's absorbance properties. This change is indicative of the concentration of calcium ions in the surrounding environment, allowing researchers to infer calcium dynamics within muscle fibers and other cells.

Applications in Biological Research

  • Calcium Signaling Studies : ApIII is extensively used to study calcium signaling pathways in muscle physiology. It enables real-time monitoring of calcium transients during muscle contraction and relaxation.
  • Optical Techniques : The dye has been employed in optical techniques to monitor Ca²⁺ release from skinned muscle fibers. For example, studies have demonstrated its effectiveness in measuring Ca²⁺ release stimulated by caffeine in frog skeletal muscle fibers .
  • Comparative Studies : Research comparing ApIII with other metallochromic dyes, such as Arsenazo III, highlights its faster kinetics and sensitivity to changes in calcium ion concentrations . This distinction makes ApIII particularly valuable for experiments requiring rapid responses to calcium fluctuations.

Case Studies

  • Calcium Dynamics in Frog Skeletal Muscle :
    • A study utilized ApIII to monitor Ca²⁺ release from skinned frog muscle fibers. The results indicated that K⁺ acts as a counterion during Ca²⁺ release from the sarcoplasmic reticulum (SR), emphasizing the importance of ionic interactions in muscle physiology .
  • Calibration Studies :
    • Calibration experiments have established the relationship between absorbance changes induced by ApIII and actual Ca²⁺ concentrations within muscle fibers. These studies confirmed that ApIII provides reliable measurements of myoplasmic free calcium levels under various experimental conditions .
  • Impact on Muscle Contraction :
    • Research has shown that ApIII can effectively measure changes in intracellular Ca²⁺ during action potential stimulation and voltage-clamp pulses, revealing important insights into the mechanics of muscle contraction and relaxation .

Data Tables

Property This compound
Chemical FormulaC₁₁H₉N₄Na₂O₃S
SolubilityHigh
Primary UseCalcium indicator
KineticsRapid
ApplicationsMuscle physiology studies

Q & A

Basic Research Questions

Q. What is the molecular structure and nomenclature of Antipyrylazo III disodium, and how does it influence its function as a calcium-sensitive dye?

this compound (CAS 14918-39-9) is a sulfonated naphthalene derivative with two antipyrine (phenazone) groups linked via azo bonds. Its structure includes two sulfonic acid groups, which enhance water solubility and metal ion chelation . The molecule’s azo groups and aromatic system enable spectral shifts upon calcium binding, forming the basis for its use in spectrophotometric Ca²⁺ detection . Researchers must verify its purity via UV-Vis spectroscopy (e.g., absorbance peaks at 720–790 nm) to ensure reliable calibration .

Q. What experimental setups commonly employ this compound in calcium flux studies?

The dye is widely used in sarcoplasmic reticulum (SR) vesicle studies to monitor Ca²⁺ uptake/release. A standard protocol involves:

  • Suspending SR vesicles in ATP-regenerating buffer (95 mM KCl, 20 mM MOPS, 1 mM MgATP, pH 7.0).
  • Adding 250 µM Antipyrylazo III to the external solution.
  • Measuring Ca²⁺ concentration via dual-wavelength spectrophotometry (720–790 nm) to minimize interference from turbidity or other ions . Researchers must control temperature (e.g., 35°C) and avoid contaminants like heavy metals, which alter dye sensitivity .

Q. How should researchers address discrepancies in calcium concentration measurements using this compound?

Common discrepancies arise from:

  • Dye concentration : High concentrations (>0.4 mM) cause self-absorption artifacts, distorting free [Ca²⁺] estimates. Calibrate using low dye concentrations and validate with EGTA-Ca²⁺ buffers .
  • Binding kinetics : Antipyrylazo III binds Ca²⁺ reversibly, requiring correction for binding rates in kinetic models. Use equations accounting for on/off rates (e.g., Kd3.25μMK_d \approx 3.25 \, \mu M) .
  • Interference : Mg²⁺ or pH variations affect affinity. Pre-treat samples with EDTA (for Mg²⁺) and standardize buffer pH .

Q. What are the critical storage and handling protocols for this compound?

  • Store refrigerated (2–8°C) in airtight, light-protected containers to prevent photodegradation.
  • Avoid electrostatic discharge during weighing (use grounded equipment).
  • Prepare fresh solutions for each experiment; prolonged storage (>24 hrs) leads to hydrolysis, reducing sensitivity .

Q. How does this compound compare to other metallochromic dyes (e.g., Arsenazo III) in calcium assays?

Antipyrylazo III has higher selectivity for Ca²⁺ over Mg²⁺ (10-fold difference in KdK_d) compared to Arsenazo III. However, its lower molar extinction coefficient requires higher concentrations (~250 µM vs. 50 µM for Arsenazo III). Use it in low-Mg²⁺ environments to minimize competition .

Advanced Research Questions

Q. What methodologies optimize this compound’s signal-to-noise ratio in single-fiber muscle studies?

  • Diffusion control : Microinject dye into fibers to achieve uniform distribution (<0.4 mM) and avoid self-quenching .
  • Signal correction : Subtract baseline absorbance (e.g., at 790 nm) from Ca²⁺-sensitive wavelengths (720 nm) to isolate calcium-dependent changes .
  • Kinetic modeling : Integrate binding rates into Hill equations to resolve fast Ca²⁺ transients (e.g., during muscle contraction) .

Q. How can researchers reconcile conflicting data on Antipyrylazo III’s calcium affinity across studies?

Discrepancies in reported KdK_d values (3–5 µM) stem from:

  • Ionic strength : Higher KCl concentrations (e.g., 150 mM vs. 95 mM) reduce apparent affinity.
  • Temperature : Affinity decreases at lower temperatures (e.g., 25°C vs. 35°C). Standardize buffer composition and temperature, and validate KdK_d via titration with Ca-EGTA buffers in each experimental setup .

Q. What advanced techniques complement this compound in studying ryanodine receptor (RyR) modulation?

  • Caged Ca²⁺ photolysis : Use NP-EGTA to trigger rapid Ca²⁺ release, monitored via Antipyrylazo III in real time.
  • Fluorescent RyR probes (e.g., Fluo-4) : Combine with Antipyrylazo III for simultaneous intra- and extra-vesicular Ca²⁺ measurements .
  • Electrophysiology : Patch-clamp SR vesicles to correlate ion channel activity with dye-based Ca²⁺ flux data .

Q. How do EGTA-based calibration systems interact with Antipyrylazo III in quantifying Ca²⁺ release kinetics?

EGTA (1–20 mM) chelates residual Ca²⁺, slowing signal decay and prolonging transient durations. To resolve fast kinetics:

  • Use low EGTA (0.1 mM) in end-pool solutions.
  • Apply correction algorithms for EGTA-Ca²⁺ buffering effects on dye signals .

Q. What computational tools are recommended for modeling Antipyrylazo III-Ca²⁺ binding dynamics?

  • Fura-2-based algorithms : Adapt existing models (e.g., single-wavelength ratiometric equations) for Antipyrylazo III’s dual-wavelength data .
  • Finite-element simulations : Model dye diffusion in muscle fibers using parameters like D0.15×106cm2/sD \approx 0.15 \times 10^{-6} \, cm^2/s and reversible binding constants .

Properties

CAS No.

1092119-83-9

Molecular Formula

C32H26N8Na2O10S2

Molecular Weight

792.7 g/mol

IUPAC Name

disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

JJNMVMQGDVWCSQ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+]

Origin of Product

United States

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